N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide
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Overview
Description
N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide is a complex organic compound that features a combination of triazole, pyrazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Synthesis of the triazole ring: This involves the cyclization of an appropriate hydrazide with a suitable nitrile.
Coupling reactions: The triazole and pyrazole intermediates are then coupled through a sulfanyl linkage.
Final assembly: The benzamide moiety is introduced in the final step, often through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-aminobenzamide
- **N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-chlorobenzamide
Uniqueness
The unique combination of triazole, pyrazole, and benzamide moieties in N-{[4-Benzyl-5-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide sets it apart from similar compounds. This structural diversity contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C36H33N7O6S |
---|---|
Molecular Weight |
691.8 g/mol |
IUPAC Name |
N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide |
InChI |
InChI=1S/C36H33N7O6S/c1-48-29-16-10-25(11-17-29)31-20-32(26-12-18-30(49-2)19-13-26)42(40-31)34(44)23-50-36-39-38-33(41(36)22-24-6-4-3-5-7-24)21-37-35(45)27-8-14-28(15-9-27)43(46)47/h3-19,32H,20-23H2,1-2H3,(H,37,45) |
InChI Key |
VHJWCJZMRRFNBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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